N,N-Dimethyl-4-(methyltellanyl)aniline
Description
N,N-Dimethyl-4-(methyltellanyl)aniline is an organotellurium compound featuring a dimethylamino group and a methyltellanyl substituent on the para position of an aniline core. The methyltellanyl group introduces a heavy chalcogen (tellurium), which is expected to influence electronic characteristics, redox behavior, and intermolecular interactions compared to lighter analogs (e.g., sulfur or oxygen derivatives) . Organotellurium compounds are of interest in materials science and catalysis due to their unique electronic properties and photostability .
Properties
CAS No. |
105404-95-3 |
|---|---|
Molecular Formula |
C9H13NTe |
Molecular Weight |
262.8 g/mol |
IUPAC Name |
N,N-dimethyl-4-methyltellanylaniline |
InChI |
InChI=1S/C9H13NTe/c1-10(2)8-4-6-9(11-3)7-5-8/h4-7H,1-3H3 |
InChI Key |
DATFGCZOCOXSCS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[Te]C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dimethyl-4-(methyltellanyl)aniline can be synthesized through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction can be represented as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
Alternatively, dimethyl ether can be used as the methylating agent .
Industrial Production Methods
Industrial production of this compound typically involves the same alkylation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(methyltellanyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitroso or nitro derivatives back to the original amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as sodium borohydride (NaBH_4) and lithium aluminum hydride (LiAlH_4) are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl_3) or ferric chloride (FeCl_3).
Major Products Formed
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted aniline compounds.
Scientific Research Applications
N,N-Dimethyl-4-(methyltellanyl)aniline has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of dyes and pigments.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and as a curing agent for resins.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(methyltellanyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methyltellanyl group can engage in unique tellurium-based interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Table 1: Key Substituents and Optical Properties of N,N-Dimethylaniline Derivatives
Key Findings :
- Electron-Withdrawing vs. Electron-Donating Groups : The pyrimidoindazol substituent (electron-deficient) in compound 4e reduces fluorescence quantum yield (ΦF = 0.068) compared to simpler aromatic systems, likely due to intramolecular charge transfer . In contrast, ethynyl-linked aromatic hydrocarbons (e.g., naphthalene) enhance solvatochromism, with excited-state dipole moments increasing in polar solvents .
- Heavy Atom Effect : Tellurium’s polarizability and spin-orbit coupling in the methyltellanyl group could quench fluorescence compared to sulfur analogs (e.g., N,N-Dimethyl-4-[(phenylthio)methyl]aniline), which exhibit lower electronic perturbation .
Structural and Spectroscopic Comparisons
Key Findings :
- Substituent Steric Effects : Bulky groups like the trimethylsilyl-ethynyl moiety in induce conformational rigidity, as seen in sharp NMR signals (e.g., δ 4.19 ppm for silyl-d3 derivatives) .
- Synthetic Accessibility : Palladium-catalyzed methods (e.g., hydroarylation in ) and iododestannylation (e.g., for radioiodinated compounds in ) highlight the versatility of cross-coupling strategies for functionalizing the aniline core .
Solvatochromism and Solvent Interactions
N,N-Dimethyl-4-(naphthalen-1-ylethynyl)aniline exhibits pronounced solvatochromism, with absorption and emission maxima shifting in protic solvents (e.g., methanol) due to hydrogen bonding. The excited-state dipole moment (Δμ = 7.5 D) exceeds the ground state, indicating significant charge redistribution . In contrast, sulfur analogs like N,N-Dimethyl-4-[(phenylthio)methyl]aniline show weaker solvent dependence due to reduced polarity of the thioether group .
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